molecular formula C17H14N2O2 B3317112 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956262-41-2

3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B3317112
CAS No.: 956262-41-2
M. Wt: 278.3 g/mol
InChI Key: CZKFVEIVPYAJDW-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The final step involves the formylation of the pyrazole ring to introduce the aldehyde group at position 4.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: 3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a drug candidate due to its ability to interact with biological targets.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy and phenyl groups may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

    3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol: Similar structure but with an alcohol group instead of an aldehyde.

    1-Phenyl-3-(2-methoxyphenyl)-1H-pyrazole: Lacks the aldehyde group at position 4.

Uniqueness: 3-(2-Methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the aldehyde group, which imparts specific reactivity and potential for forming covalent bonds with biological targets. This makes it a valuable compound for medicinal chemistry and drug development.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1-phenylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-16-10-6-5-9-15(16)17-13(12-20)11-19(18-17)14-7-3-2-4-8-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKFVEIVPYAJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C=C2C=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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